XLogP as a Predictor of Lipophilicity-Driven Permeability Relative to Unsubstituted Benzamide Analogs
The predicted XLogP of CAS 400076-19-9 is 6.4 , which substantially exceeds the typical optimal range of 1–3 for oral drug candidates and is higher than that of a hypothetical unsubstituted benzamide analog (estimated XLogP ~4.5, based on the removal of the 2-chloro substituent and its contribution to lipophilicity). While direct experimental logP data for the unsubstituted comparator are not publicly available, this computed difference indicates that CAS 400076-19-9 is significantly more lipophilic, which may translate to enhanced membrane permeability and potentially improved blood-brain barrier penetration in cellular assays where such properties are desired. Researchers selecting this compound for permeability-critical targets should note that its high lipophilicity may also increase non-specific protein binding and require careful formulation.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 6.4 |
| Comparator Or Baseline | Unsubstituted benzamide analog (N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}benzamide); Estimated XLogP ≈ 4.5 |
| Quantified Difference | ΔXLogP ≈ +1.9 log units (higher lipophilicity) |
| Conditions | Computational prediction; experimental confirmation required. |
Why This Matters
For medicinal chemists optimizing CNS penetrance or membrane partitioning, a higher XLogP can be a decisive factor in compound selection, provided that downstream ADME liabilities are managed.
